Dexlansoprazole sesquihydrate is a pharmaceutical compound classified as a proton pump inhibitor (PPI). It is primarily utilized in the treatment of conditions associated with excessive stomach acid, such as gastroesophageal reflux disease (GERD) and erosive esophagitis. Dexlansoprazole is the R-enantiomer of lansoprazole, which is a racemic mixture of both R- and S-enantiomers. This compound exhibits improved pharmacokinetic properties compared to older PPIs, allowing for more effective management of acid-related disorders.
Dexlansoprazole was developed by Takeda Pharmaceutical Company and received approval for medical use in the United States in 2009. It is marketed under various brand names, including Dexilant and Kapidex. The chemical classification of dexlansoprazole falls under sulfinylbenzimidazoles, which are characterized by a sulfinyl group attached to a benzimidazole structure. Its chemical formula is with a molar mass of approximately 369.36 g/mol .
Dexlansoprazole can be synthesized through various methods, often involving the preparation of its crystalline forms, including the sesquihydrate variant. One notable process entails the use of specific solvents to achieve desired hydration levels while maintaining stability. For instance, dexlansoprazole can be obtained in amorphous form by drying its hydrated crystalline counterpart at controlled temperatures between 60°C and 70°C over several hours .
The synthesis typically involves:
Dexlansoprazole features a complex molecular structure that includes a benzimidazole core with a sulfinyl group. The key structural components are:
The three-dimensional structure can be represented using various modeling techniques, showcasing its spatial configuration and interaction sites with target enzymes .
Dexlansoprazole acts primarily through its irreversible binding to the H/K-ATPase enzyme in gastric parietal cells. This action effectively inhibits gastric acid secretion. The compound undergoes metabolic transformations primarily in the liver, where it is oxidized and conjugated to form inactive metabolites. Key reactions include:
Dexlansoprazole functions by inhibiting the final step in gastric acid production. Upon administration, it is absorbed and metabolized, leading to two distinct plasma concentration peaks due to its dual-release formulation:
The mechanism involves:
Dexlansoprazole sesquihydrate exhibits specific physical properties that contribute to its effectiveness:
Key chemical properties include:
Dexlansoprazole is primarily used in clinical settings for:
Research continues into potential new applications of dexlansoprazole, particularly in understanding its effects on gastric mucosal protection and possible synergistic effects when combined with other therapeutic agents .
CAS No.: 1260141-27-2
CAS No.: 2562-38-1
CAS No.:
CAS No.: 1730-43-4
CAS No.: 25291-67-2